molecular formula C8H17NO2S B4617086 N-(cyclohexylmethyl)methanesulfonamide

N-(cyclohexylmethyl)methanesulfonamide

Cat. No.: B4617086
M. Wt: 191.29 g/mol
InChI Key: LACYKGCWGLGUQE-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)methanesulfonamide is a chemical compound of interest in scientific research and development. It belongs to the class of sulfonamides, which are characterized by a sulfonyl group functionalized with an amine. Sulfonamides are versatile intermediates in organic synthesis and medicinal chemistry. While direct analytical data for this specific compound is limited, structural analogs featuring the N-cyclohexylmethyl methanesulfonamide moiety have demonstrated significant research value. For instance, the compound Lu AA33810, which contains this group, has been identified as a highly selective and potent neuropeptide Y Y5 receptor antagonist . Preclinical studies on such analogs have suggested potential in vivo efficacy in models of mood disorders, indicating that the N-cyclohexylmethyl methanesulfonamide structure can be a key component in biologically active molecules . The mechanism of action for related compounds involves targeted receptor antagonism, which can help in elucidating biological pathways and developing new therapeutic agents . This product is intended for research purposes in chemistry and biology laboratories. It is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(cyclohexylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACYKGCWGLGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The nature of substituents on the sulfonamide nitrogen significantly impacts reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Applications Source
N-(cyclohexylmethyl)methanesulfonamide Cyclohexylmethyl group ~219.3 (calculated) Likely enhanced lipophilicity; potential CNS activity (inferred from cyclohexyl analogs) -
N-Cyclohexyl-N-methylbenzenesulfonamide Cyclohexyl and methyl groups on benzene ring Not explicitly provided Dopamine receptor activation
N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide Morpholinyl and oxoethyl groups 379.3 Research applications; complex reactivity due to morpholine moiety
N-(2-Amino-3-fluorophenyl)methanesulfonamide Fluorine and amino groups on phenyl ring Not provided Positional isomerism affects binding affinity and specificity

Analysis :

  • Compounds with electron-withdrawing groups (e.g., fluorine in ) exhibit altered electronic profiles, improving binding to enzymatic targets. In contrast, bulky substituents (e.g., morpholine in ) may reduce reactivity but enhance selectivity .

Functional Group Modifications

The presence of additional functional groups, such as halogens or heterocycles, further diversifies properties:

Compound Name Functional Groups Biological Activity Unique Features Source
N-[bis(methylsulfanyl)methylidene]methanesulfonamide Dithioimidocarbonate and sulfonamide Enhanced stability Dual functionality increases reactivity
(R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide Formyl and methanesulfonamide Potential anti-inflammatory Improved solubility and bioavailability
N-(1-cyano-1-methylethyl)methanesulfonamide Cyano group Anti-inflammatory/analgesic Unique cyano substitution enhances electronic effects

Analysis :

  • The methanesulfonamide core is common across these compounds, but auxiliary groups dictate specificity. For example, the formyl group in facilitates nucleophilic addition reactions, while the cyano group in modulates electron density .

Analysis :

  • Halogenated derivatives (e.g., ) demonstrate how electronegative substituents improve interactions with biological targets .

Structural and Crystallographic Insights

  • Crystal Packing : Cyclohexyl-containing sulfonamides (e.g., ) adopt chair conformations and form hydrogen-bonded networks, influencing solubility and solid-state stability .
  • Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) may hinder rotational freedom, affecting binding kinetics .

Q & A

Q. What are the standard synthetic routes for N-(cyclohexylmethyl)methanesulfonamide, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via sulfonylation of cyclohexylmethylamine with methanesulfonyl chloride under basic conditions (e.g., NaOH or Et3_3N). Key steps include:

  • Alkylation/Sulfonylation : Reacting the amine with methanesulfonyl chloride in dichloromethane or THF at 0–25°C .
  • Purification : Crude products are purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Yield Optimization : Yields range from 60–85%, depending on reaction time and stoichiometry .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurification MethodYield (%)Reference
SulfonylationMethanesulfonyl chloride, Et3_3N, DCM, 0°C → RTColumn chromatography (EtOAc/hexane)78
WorkupAqueous HCl wash, brine dryingRecrystallization (EtOH)85

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals:
    • 1^1H: δ 1.0–2.2 (cyclohexyl CH2_2), 3.0 (SO2_2CH3_3), 3.4 (N-CH2_2-cyclohexyl) .
    • 13^13C: δ 44.5 (SO2_2CH3_3), 55.2 (N-CH2_2), 25–35 (cyclohexyl carbons) .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles (e.g., 37–40° between cyclohexyl and sulfonamide planes) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 220.1201 for C9_9H18_{18}NO2_2S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may require lower temperatures to avoid side reactions .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl transfer, reducing reaction time from 12h to 4h .
  • Computational Modeling : DFT calculations predict transition-state energies to identify optimal leaving groups (e.g., Cl vs. Br in sulfonyl halides) .

Q. Table 2: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Side Products (%)
DCM25785
THF406512
DMF0823

Q. How can researchers investigate the bioactivity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or farnesyltransferase using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., sulfonamide binding to Zn2+^{2+} in enzyme active sites) .
  • SAR Studies : Introduce substituents (e.g., halogens, aryl groups) to the cyclohexyl or sulfonamide moiety and correlate with IC50_{50} values .

Q. How should structural discrepancies in crystallographic data be resolved?

Methodological Answer: Discrepancies in dihedral angles (e.g., 37.91° vs. 40.29° in similar compounds ) arise from crystal packing or torsional flexibility. Resolution strategies include:

  • Replicate Experiments : Grow crystals under varied conditions (e.g., solvent, temperature).
  • DFT Calculations : Compare experimental angles with gas-phase optimized geometries to assess environmental effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) influencing conformation .

Data Contradiction Analysis Example

Issue : Conflicting reports on sulfonamide bioactivity (e.g., dopamine receptor activation vs. enzyme inhibition ).
Resolution :

  • Dose-Response Curves : Test compound at 0.1–100 µM to identify concentration-dependent effects.
  • Off-Target Screening : Use panels like Eurofins CEREP to rule out nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclohexylmethyl)methanesulfonamide
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N-(cyclohexylmethyl)methanesulfonamide

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